molecular formula C15H27BrN3O4 B561192 3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL CAS No. 100900-39-8

3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL

Cat. No.: B561192
CAS No.: 100900-39-8
M. Wt: 393.302
InChI Key: MVQJHHJXEFNXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL is a stable nitroxide radical compound. It is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its paramagnetic properties. This compound is also known for its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL typically involves multiple steps. The process begins with the preparation of the bromoacetamide intermediate, which is then reacted with ethoxyethyl carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL involves its paramagnetic properties. The nitroxide radical interacts with unpaired electrons in other molecules, making it useful in EPR spectroscopy. The compound can also undergo redox reactions, which are important in various biochemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL is unique due to its bromoacetamide group, which allows for specific substitution reactions. This makes it versatile for various chemical modifications and applications .

Properties

CAS No.

100900-39-8

Molecular Formula

C15H27BrN3O4

Molecular Weight

393.302

IUPAC Name

N-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethyl]-1-$l^{1}

InChI

InChI=1S/C15H27BrN3O4/c1-14(2)9-11(15(3,4)19(14)22)13(21)18-6-8-23-7-5-17-12(20)10-16/h11H,5-10H2,1-4H3,(H,17,20)(H,18,21)

InChI Key

MVQJHHJXEFNXBL-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NCCOCCNC(=O)CBr)C

Origin of Product

United States

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